Lenvatinib metabolite ME115 is a significant compound derived from lenvatinib, a receptor tyrosine kinase inhibitor primarily used in cancer treatment. Lenvatinib itself is effective against various malignancies, including differentiated thyroid cancer and renal cell carcinoma. The metabolite ME115 is of interest due to its potential role in enhancing the therapeutic effects of lenvatinib or providing insights into its pharmacokinetics and pharmacodynamics.
Lenvatinib was discovered by Eisai Co., Ltd., and is marketed under the brand name Lenvima. It functions by inhibiting multiple receptor tyrosine kinases, which are pivotal in tumor growth and angiogenesis. The specific metabolic pathways leading to the formation of ME115 have been characterized through various studies, highlighting its synthesis from lenvatinib in biological systems.
Lenvatinib metabolite ME115 falls under the category of organic compounds, specifically as a derivative of quinoline carboxamides. This classification reflects its structural characteristics and functional properties as a kinase inhibitor.
The synthesis of lenvatinib metabolite ME115 involves metabolic processes that occur within the body after the administration of lenvatinib. The primary metabolic pathway for lenvatinib includes oxidation and conjugation reactions facilitated by cytochrome P450 enzymes and other metabolic pathways.
Lenvatinib metabolite ME115 has the molecular formula and a molecular weight of approximately 422.85 g/mol. The structure features a chlorinated quinoline backbone with multiple functional groups that contribute to its biological activity.
Lenvatinib metabolite ME115 undergoes various chemical reactions, primarily involving conjugation and oxidation processes that enhance its solubility and facilitate excretion.
Lenvatinib metabolite ME115 exerts its effects primarily through the inhibition of receptor tyrosine kinases involved in angiogenesis and tumor proliferation. By inhibiting these pathways, ME115 can potentially contribute to reducing tumor growth and enhancing the efficacy of lenvatinib.
Lenvatinib metabolite ME115 serves several scientific purposes:
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: